2-(Cyclopentyloxy)-4-methylaniline
Description
Contextualization of 2-(Cyclopentyloxy)-4-methylaniline within Contemporary Organic Synthesis and Chemical Research
This compound belongs to the class of substituted anilines and aryl ethers, two fundamental structural motifs in organic chemistry. wikipedia.orgontosight.ai The combination of a bulky cyclopentyloxy group at the ortho position to the amino group, along with a methyl group at the para position, imparts a unique set of steric and electronic properties to the molecule. These features make it a valuable building block and intermediate in the synthesis of more complex chemical structures. ontosight.ai Its structure suggests potential for investigation in areas where fine-tuning of molecular properties is crucial.
Historical Development and Significance of Related Aniline (B41778) and Ether Derivatives in Synthetic Chemistry
Aniline and its derivatives have a rich history in chemical synthesis, dating back to the 19th century. wikipedia.org They are foundational to the dye industry and have since become indispensable in the production of pharmaceuticals, polymers, and agrochemicals. wikipedia.orgontosight.airesearchgate.net The amino group of anilines is highly reactive and can be readily modified, allowing for a diverse range of chemical transformations. wikipedia.org
Similarly, aryl ethers are a significant class of organic compounds with widespread applications. thieme-connect.de They are integral to the structure of many natural products and synthetic drugs. The development of synthetic methods for aryl ethers, such as the Williamson ether synthesis and more modern transition-metal-catalyzed cross-coupling reactions, has been a major focus in organic chemistry. thieme-connect.de The stability of the ether linkage, combined with its influence on the electronic properties of the aromatic ring, makes it a key functional group in molecular design.
Rationale for Comprehensive Academic Investigation of this compound
The specific substitution pattern of this compound presents several avenues for academic inquiry. The steric hindrance provided by the ortho-cyclopentyloxy group can influence the regioselectivity of reactions involving the amino group and the aromatic ring. stackexchange.com Understanding these effects is crucial for its strategic use in the synthesis of targeted molecules. Furthermore, the interplay between the electron-donating amino and ether groups and the methyl group can modulate the compound's reactivity and physical properties. A thorough investigation into its synthesis, characterization, and reactivity is warranted to fully unlock its potential as a versatile tool for synthetic chemists. While detailed research on this specific compound is not widely published, its structural components suggest it could be a valuable intermediate in the development of novel materials and pharmaceutically relevant scaffolds. ontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyloxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDLVQRPHVHEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640965 | |
| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640767-85-7 | |
| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclopentyloxy 4 Methylaniline
Retrosynthetic Analysis and Strategic Disconnections for 2-(Cyclopentyloxy)-4-methylaniline
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. google.comgoogle.com For this compound, two primary disconnections are considered, focusing on the formation of the ether linkage and the introduction of the amine group.
The first key disconnection breaks the cyclopentyl ether bond (C-O bond). This suggests a nucleophilic substitution reaction, such as the Williamson ether synthesis, where an oxygen nucleophile attacks an electrophilic cyclopentyl source. rsc.orgnih.gov This leads to two possible precursor sets: 2-amino-5-methylphenol (B193566) and a cyclopentyl halide (or a related derivative with a good leaving group), or 4-methyl-2-nitrophenol (B89549) and a cyclopentyl halide, followed by reduction of the nitro group.
The second major disconnection targets the amine group on the aromatic ring. This disconnection points towards the reduction of a nitro group, a common and efficient method for the preparation of anilines. This suggests that 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene is a key intermediate. This intermediate can be further disconnected at the ether linkage, leading back to 4-methyl-2-nitrophenol and a cyclopentyl halide.
These disconnections outline two primary linear synthetic strategies, which will be explored in the following sections.
Classical and Established Synthetic Routes to this compound
The classical synthesis of this compound typically involves a multi-step process, leveraging well-established reactions in organic chemistry.
Alkylation Strategies for the Cyclopentyloxy Ether Formation in this compound
The formation of the cyclopentyloxy ether is a crucial step in the synthesis. The Williamson ether synthesis is the most common and versatile method for this transformation. rsc.orgnih.gov This reaction involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.
In the context of synthesizing this compound, this can be achieved by the O-alkylation of a phenolic precursor. A common starting material is 4-methyl-2-nitrophenol. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This is followed by the addition of a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate.
Table 1: Reagents and Conditions for Williamson Ether Synthesis
| Phenolic Precursor | Base | Cyclopentyl Source | Solvent | Typical Temperature |
| 4-methyl-2-nitrophenol | K₂CO₃, NaH | Cyclopentyl bromide | DMF, Acetonitrile (B52724) | Room Temp to 80 °C |
| 4-methyl-2-nitrophenol | Cs₂CO₃, NaOH | Cyclopentyl tosylate | Acetone, DMSO | Room Temp to 60 °C |
| 2-amino-5-methylphenol | NaH, K₂CO₃ | Cyclopentyl bromide | THF, DMF | Room Temp to 80 °C |
This table presents typical reagents and conditions for the Williamson ether synthesis of related compounds, extrapolated for the synthesis of the target molecule's precursors.
An alternative, though less common, starting material is 2-amino-5-methylphenol. However, the presence of the amino group can complicate the reaction through N-alkylation as a side reaction. To circumvent this, protection of the amino group may be necessary prior to the etherification step.
Reduction and Amination Pathways for the Aniline (B41778) Moiety of this compound
The final step in a common synthetic route to this compound is the reduction of the nitro group of the intermediate, 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene. Catalytic hydrogenation is a widely used and efficient method for this transformation.
This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction, often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. Other catalysts such as platinum oxide (PtO₂) or Raney nickel can also be employed.
Table 2: Conditions for Catalytic Hydrogenation of Nitroarenes
| Nitroarene | Catalyst | Solvent | Hydrogen Pressure |
| 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene | 10% Pd/C | Ethanol, Ethyl Acetate | 1 - 4 atm |
| 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene | PtO₂ | Methanol (B129727), Acetic Acid | 1 - 3 atm |
| 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene | Raney Nickel | Ethanol | 50 - 100 psi |
This table outlines typical conditions for the catalytic hydrogenation of nitroarenes to form anilines.
Alternative reduction methods include the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. However, these methods often require harsher conditions and can generate more waste compared to catalytic hydrogenation.
Multi-step Convergent and Linear Synthesis Sequences for this compound
The synthesis of this compound can be approached through both linear and convergent strategies.
Modern and Sustainable Approaches in the Synthesis of this compound
Modern synthetic chemistry places increasing emphasis on the development of sustainable and environmentally friendly processes.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.
For the alkylation step, the use of phase-transfer catalysts can enhance the efficiency of the Williamson ether synthesis, potentially allowing for milder reaction conditions and reduced solvent usage. The choice of a less toxic and more environmentally benign solvent is also a key consideration.
In the reduction of the nitro group, catalytic hydrogenation is generally considered a greener alternative to stoichiometric metal/acid reductions due to higher atom economy and the generation of water as the only byproduct. The use of recyclable catalysts can further enhance the sustainability of this step.
Furthermore, exploring alternative, catalyst- and solvent-free reaction conditions, where feasible, can significantly improve the green credentials of the synthesis. For instance, some amination reactions have been shown to proceed under solvent-free conditions at elevated temperatures. While not yet documented for this specific molecule, such approaches represent an active area of research in green chemistry.
Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis) in the Formation of this compound
The synthesis of this compound involves the formation of a key ether linkage and the presence of an aniline functional group. The construction of the cyclopentyloxy ether bond on the aromatic ring is a critical step that can be achieved through several catalytic methods, primarily involving transition metals.
Transition Metal Catalysis
Two of the most powerful methods for forming C-O bonds in aryl ethers are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann-Type Coupling: This classical copper-catalyzed reaction involves the coupling of a phenol (B47542) with an alkyl or aryl halide. mdpi.comorientjchem.org In a potential synthesis of the target molecule, 2-amino-5-methylphenol could be reacted with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide). To avoid side reactions with the amine group, it would likely be protected first (e.g., as an amide). The reaction is typically performed in the presence of a copper catalyst (such as CuI or CuO) and a base (like K2CO3 or Cs2CO3) in a polar aprotic solvent like DMF or DMSO. mdpi.comjsynthchem.com Recent advancements have introduced more efficient catalyst systems, including copper nanoparticles and bimetallic catalysts, which can operate under milder conditions. mdpi.com
Buchwald-Hartwig Coupling: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions can also be adapted for C-O bond formation. numberanalytics.comnumberanalytics.com This methodology allows for the coupling of aryl halides or triflates with alcohols. A plausible route would involve coupling cyclopentanol (B49286) with a protected 2-bromo-4-methylaniline (B145976) derivative. The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)2 or Pd(dba)2) and a specialized phosphine (B1218219) ligand (e.g., XPhos, BINAP) that is crucial for reaction efficiency. numberanalytics.comacs.org
A second key transformation is the reduction of a nitro group to form the aniline. A common synthetic strategy would start with 4-methyl-2-nitrophenol. This starting material would first undergo etherification with a cyclopentyl halide via a method like the Williamson ether synthesis or an Ullmann-type reaction, followed by the catalytic hydrogenation of the nitro group. The reduction is frequently accomplished using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. acs.orgrsc.org
| Method | Catalyst System | Typical Substrates | Advantages | Challenges |
|---|---|---|---|---|
| Ullmann Condensation | Cu(I) or Cu(II) salts (e.g., CuI, Cu2O) | Aryl Halide + Alcohol/Phenol | Cost-effective catalyst | Often requires high temperatures, stoichiometric copper, and strong bases. orientjchem.org |
| Buchwald-Hartwig C-O Coupling | Pd precursor + Phosphine Ligand (e.g., Pd(OAc)2 + XPhos) | Aryl Halide/Triflate + Alcohol/Phenol | High functional group tolerance, milder conditions. organic-chemistry.org | Expensive catalyst and ligands, sensitivity to air and moisture. |
| Williamson Ether Synthesis | Base-mediated (e.g., NaH) | Alkoxide + Alkyl Halide | Simple, well-established method. researchgate.net | Limited to specific substrates, not ideal for direct arylation of phenols without prior activation. |
Organocatalysis
While transition metals dominate aryl ether synthesis, organocatalysis presents an alternative, metal-free approach. Diarylprolinol silyl (B83357) ethers, for example, have emerged as general organocatalysts for a wide range of transformations. acs.orgacs.org While direct application to this specific etherification is not widely documented, organocatalysts could potentially be employed in activating the substrates or in alternative synthetic routes. For instance, organocatalytic methods are known for the asymmetric synthesis of various compounds, which could be relevant for creating chiral derivatives. acs.org
Flow Chemistry and Continuous Processing Techniques for this compound Production
The production of fine chemicals and active pharmaceutical ingredients (APIs) is increasingly shifting from traditional batch processing to continuous flow manufacturing. lonza.com This technology offers significant advantages in terms of safety, process control, efficiency, and scalability. rsc.org
A hypothetical continuous process for synthesizing this compound could be designed as a multi-step sequence. For a route starting from 4-methyl-2-nitrophenol, the process might look like this:
Etherification: A stream of 4-methyl-2-nitrophenol dissolved in a suitable solvent would be mixed with a stream containing a base and cyclopentyl bromide. This mixture would then pass through a heated coil reactor or a continuous stirred-tank reactor (CSTR) to form 2-(cyclopentyloxy)-4-methylnitrobenzene. The precise control of temperature and residence time in the flow reactor allows for optimization of the reaction and minimization of byproducts.
In-line Extraction: The output from the first reactor could be directly fed into a liquid-liquid extraction module to remove salts and unreacted starting materials, purifying the nitro-intermediate continuously.
Catalytic Hydrogenation: The purified stream of the nitro-intermediate would then be mixed with hydrogen gas and passed through a packed-bed reactor containing a heterogeneous catalyst, such as Pd/C. acs.orgrsc.org These reactors offer excellent catalyst stability and activity over long periods. The efficient heat transfer in flow reactors is particularly beneficial for managing the exothermic nature of hydrogenation. rsc.org
Final Purification: The resulting stream containing the final product, this compound, could undergo a final in-line purification, such as continuous crystallization or distillation, to yield the high-purity compound.
Optimization of Reaction Parameters and Yields in the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring a cost-effective and sustainable process. For the synthesis of this compound, key parameters for both the etherification and nitro-reduction steps would need careful tuning.
Modern optimization strategies often employ Design of Experiments (DoE), a statistical method that allows for the simultaneous variation of multiple factors to identify the optimal reaction conditions more efficiently than the one-variable-at-a-time (OVAT) approach. bristol.ac.uk
Key Parameters for Optimization:
Catalyst and Ligand: For transition metal-catalyzed etherification, screening different metal precursors (e.g., Pd(OAc)2, Pd(dba)2) and ligands (e.g., XPhos, SPhos, BINAP for palladium; various diamines for copper) is critical. The choice of ligand can dramatically affect reaction rate and yield. numberanalytics.comnumberanalytics.com
Base: The strength and type of base (e.g., Cs2CO3, K3PO4, NaOt-Bu) can significantly influence the reaction, particularly in deprotonating the phenol and facilitating the catalytic cycle. numberanalytics.com
Solvent: The polarity and boiling point of the solvent (e.g., THF, DMF, Toluene, Dioxane) can affect substrate solubility and reaction kinetics.
Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst degradation or the formation of side products. Flow chemistry allows for precise temperature control and even superheating of solvents to accelerate reactions safely. rsc.org
| Parameter | Variable | Potential Impact on Yield/Selectivity |
|---|---|---|
| Catalyst Loading | 0.1 - 5 mol% | Higher loading may increase rate but also cost and potential for metal contamination. |
| Ligand Choice | XPhos, RuPhos, SPhos | Bulky, electron-rich ligands often improve coupling with challenging substrates. numberanalytics.com |
| Base | K2CO3, Cs2CO3, K3PO4 | Stronger, non-nucleophilic bases are generally preferred to facilitate deprotonation without side reactions. |
| Temperature | 80 - 120 °C | Optimal temperature balances reaction rate against thermal degradation of catalyst and substrates. |
| Solvent | Toluene, Dioxane, THF | Solvent choice affects solubility and can coordinate to the metal center, influencing catalytic activity. |
Stereoselective Synthesis of Chiral Analogs and Derivatives of this compound
The parent molecule, this compound, is achiral. However, chiral analogs, which could have applications in areas like asymmetric catalysis or medicinal chemistry, can be designed by introducing stereocenters. A common approach would be to introduce substituents on the cyclopentyl ring.
The synthesis of such chiral derivatives requires stereoselective methods to control the three-dimensional arrangement of atoms.
Strategies for Stereoselective Synthesis:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, a chiral analog could be synthesized starting from a commercially available chiral cyclopentanol derivative. The inherent chirality of the starting material is carried through the synthetic sequence to the final product. Molecular modeling can be a useful tool to predict the stereochemical outcome of reactions involving such chiral precursors. nih.govelsevierpure.com
Asymmetric Catalysis: This powerful strategy uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate.
Transition Metal Catalysis: Chiral ligands can be coordinated to a transition metal (e.g., Rhodium, Ruthenium, Iridium) to create a catalyst that facilitates enantioselective reactions, such as asymmetric hydrogenation of a C=C or C=O bond on a precursor molecule. acs.org
Organocatalysis: Chiral organic molecules, such as chiral phosphoric acids or derivatives of the amino acid proline, can catalyze reactions with high enantioselectivity. acs.org For example, a prochiral ketone precursor could be resolved via a kinetic resolution catalyzed by a chiral guanidinium (B1211019) salt, or a diketone could undergo a stereoselective reductive cycloetherification to form a chiral cyclic ether. acs.orgchemrxiv.org
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. This method can be highly effective for controlling stereochemistry in reactions like aldol (B89426) additions or alkylations on a precursor molecule. youtube.com
For example, to synthesize an analog such as (1R,2R)-2-(2-amino-5-methylphenoxy)cyclopentan-1-ol, one might start with cyclopentene (B43876) oxide. A catalytic asymmetric ring-opening reaction with 2-amino-5-methylphenol, using a chiral catalyst, could establish the two adjacent stereocenters on the cyclopentane (B165970) ring in a single, highly selective step.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyclopentyloxy 4 Methylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(Cyclopentyloxy)-4-methylaniline
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural determination of organic molecules in solution. For this compound, a detailed analysis of its NMR spectra would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into the connectivity and chemical environment of each atom within the molecule.
Comprehensive 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment of this compound
A comprehensive NMR analysis of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their integrations would correspond to the number of protons in each environment. The aromatic protons would appear in the downfield region, while the protons of the cyclopentyl group and the methyl group would be found in the upfield region. The chemical shift of the amine (NH₂) protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The aromatic carbons would resonate at lower field compared to the aliphatic carbons of the cyclopentyloxy and methyl groups.
2D NMR Techniques: To definitively assign all signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, within the cyclopentyl ring and potentially between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for connecting the cyclopentyloxy group to the aniline (B41778) ring via the ether linkage and for confirming the relative positions of the substituents on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the cyclopentyloxy group relative to the aniline ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values would be necessary for a definitive assignment.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| NH₂ | variable | - |
| Aromatic CH | 6.5 - 7.2 | 110 - 130 |
| Aromatic C-NH₂ | - | 140 - 150 |
| Aromatic C-O | - | 145 - 155 |
| Aromatic C-CH₃ | - | 125 - 135 |
| O-CH (cyclopentyl) | 4.0 - 4.5 | 75 - 85 |
| CH₂ (cyclopentyl) | 1.5 - 2.0 | 20 - 35 |
| CH₃ | 2.2 - 2.5 | 20 - 25 |
Conformational Analysis and Dynamic NMR Studies of this compound
The flexibility of the cyclopentyloxy group allows for different conformations of the molecule. The cyclopentyl ring can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the cyclopentyloxy group relative to the aromatic ring can also vary.
Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the conformational dynamics of this compound. By analyzing changes in the chemical shifts and line shapes of the signals with temperature, it would be possible to determine the energy barriers for conformational exchange processes, such as the ring flipping of the cyclopentyl moiety and rotation around the C-O bond. This information is critical for understanding the molecule's three-dimensional structure and its potential interactions with other molecules.
X-ray Crystallography and Solid-State Structural Characterization of this compound and its Co-crystals/Salts
While NMR spectroscopy provides information about the structure in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state.
Molecular Packing, Hydrogen Bonding, and Intermolecular Interactions in Crystalline this compound
A single-crystal X-ray diffraction study of this compound would provide detailed information about its crystal structure. This includes the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions that govern the molecular packing in the crystal lattice.
Polymorphism and Pseudopolymorphism Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. A study of the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify any different crystalline forms.
Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. Investigating the potential for pseudopolymorphism would be important for understanding the compound's behavior in different solvent systems. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to characterize and differentiate between any identified polymorphs or pseudopolymorphs.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding Characteristics of this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide insights into bonding characteristics.
The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present in the molecule.
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) | Technique |
| N-H stretching (amine) | 3300 - 3500 | FT-IR, Raman |
| C-H stretching (aromatic) | 3000 - 3100 | FT-IR, Raman |
| C-H stretching (aliphatic) | 2850 - 3000 | FT-IR, Raman |
| C=C stretching (aromatic) | 1450 - 1600 | FT-IR, Raman |
| C-N stretching (aromatic) | 1250 - 1350 | FT-IR, Raman |
| C-O stretching (ether) | 1000 - 1300 | FT-IR, Raman |
| N-H bending (amine) | 1550 - 1650 | FT-IR |
A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a more complete assignment of the observed bands to specific vibrational modes of the molecule. This allows for a comprehensive understanding of the molecule's vibrational properties and can be used to confirm the presence of the expected functional groups and to probe the effects of the substituents on the vibrational frequencies of the aniline ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation of this compound
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, with a chemical formula of C12H17NO, the theoretical exact mass of the neutral molecule is 191.1310 g/mol . In a typical HRMS experiment, the compound would be ionized, most commonly forming the protonated molecule [M+H]+, and its mass-to-charge ratio (m/z) measured with high precision.
Precise Molecular Formula Determination: The measured m/z of the protonated molecular ion of this compound would be expected to be approximately 192.1383, corresponding to the formula [C12H18NO]+. The high resolution of the mass spectrometer allows for differentiation between this and other potential molecular formulas that might have a similar nominal mass.
Fragmentation Pathway Elucidation: Tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, would be employed to elucidate the fragmentation pathways. By inducing fragmentation of the isolated parent ion, the precise masses of the resulting fragment ions can be determined, providing insights into the molecule's structure. Based on the known fragmentation patterns of anilines and ethers, a plausible fragmentation pathway for this compound can be proposed.
The primary fragmentation events would likely involve the cleavage of the ether bond and transformations involving the aniline moiety.
Proposed Key Fragmentation Steps:
Loss of the Cyclopentyl Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. For this compound, this would involve the loss of a cyclopentyl radical (•C5H9), leading to the formation of a resonance-stabilized phenoxonium-type ion.
Loss of Cyclopentene (B43876): Another characteristic fragmentation of cycloalkyl ethers is the loss of a neutral alkene via a rearrangement reaction. In this case, the loss of cyclopentene (C5H8) would result in a fragment ion corresponding to 2-hydroxy-4-methylaniline.
Cleavage within the Aniline Ring: Fragmentation of the aromatic ring itself can also occur, though typically requires higher energy. This can lead to the loss of small neutral molecules like HCN.
Benzylic Cleavage: Cleavage of the methyl group from the aromatic ring could also be a minor fragmentation pathway.
Interactive Data Table of Proposed HRMS Fragments:
| Proposed Fragment Ion | Plausible Fragmentation Pathway | Theoretical m/z of Fragment ([M+H]+) |
| [C7H9NO]+• | Loss of cyclopentene (C5H8) | 123.0684 |
| [C7H8N]+ | Loss of the cyclopentyloxy radical (•OC5H9) | 106.0657 |
| [C6H6N]+ | Subsequent loss of CO from the [C7H8NO]+• ion | 92.0500 |
| [C5H9]+ | Formation of the cyclopentyl cation | 69.0704 |
Note: The m/z values are theoretical and would be confirmed by experimental HRMS data.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Enantiomerically Enriched Derivatives of this compound
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the stereochemical analysis of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance.
As this compound itself is not chiral, chiroptical analysis would only be applicable to its enantiomerically enriched derivatives. The introduction of a stereocenter would be necessary for the molecule to exhibit chiroptical properties. For instance, if the cyclopentyl group were substituted to create a chiral center, or if a chiral substituent were introduced elsewhere in the molecule, the resulting enantiomers could be distinguished using CD or ORD spectroscopy.
Currently, there are no reports in the scientific literature describing the synthesis or chiroptical analysis of enantiomerically enriched derivatives of this compound. Therefore, no experimental data is available for this subsection.
Theoretical Application:
Should a chiral derivative of this compound be synthesized, for example, (R)- and (S)-1-(4-methyl-2-aminophenyl)cyclopentanol, the following would apply:
Circular Dichroism (CD) Spectroscopy: The CD spectrum would show positive or negative absorption bands (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the chromophores in the molecule. The two enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects could be correlated with the absolute configuration of the stereocenter, often with the aid of quantum chemical calculations.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. The resulting ORD curve would also be a mirror image for the two enantiomers and could be used to determine the absolute configuration.
Without experimental data, a data table for this section cannot be generated. The investigation into the chiroptical properties of this compound derivatives remains an open area for future research.
Computational Chemistry and Theoretical Investigations of 2 Cyclopentyloxy 4 Methylaniline
Quantum Chemical Calculations on 2-(Cyclopentyloxy)-4-methylaniline
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful avenue for understanding the fundamental electronic and geometric properties of molecules. numberanalytics.com Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular structures, energies, and other properties with a high degree of accuracy. numberanalytics.com
The first step in the computational analysis of a molecule like this compound is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. gmu.edu For a flexible molecule such as this, which contains a rotatable cyclopentyloxy group and a methyl-substituted aniline (B41778) ring, multiple stable conformations, or local minima, are expected to exist. ufba.br
Illustrative Conformational Analysis Data for this compound
This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.
| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 180 (anti) | 0.00 | 65.2 |
| 2 | 60 (gauche) | 0.85 | 20.1 |
| 3 | -60 (gauche) | 0.85 | 20.1 |
| 4 | 0 (eclipsed) | 4.50 | 0.1 |
Understanding the electronic structure is key to predicting a molecule's reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. nih.gov
The charge distribution within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. numberanalytics.comlibretexts.org This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for understanding intermolecular interactions. uni-muenchen.de Red-colored regions indicate electron-rich areas, which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas, prone to nucleophilic attack. avogadro.cc
Hypothetical Electronic Properties of this compound
This table provides example values for key electronic structure parameters.
| Property | Value (eV) |
| HOMO Energy | -5.25 |
| LUMO Energy | 0.15 |
| HOMO-LUMO Gap | 5.40 |
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.netpsu.edu By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. acs.org These theoretical spectra can be invaluable for identifying the presence of specific functional groups and for confirming the structure of a synthesized compound. researchgate.net
Predicted Vibrational Frequencies for Key Functional Groups of this compound
This table shows hypothetical vibrational frequencies for illustrative purposes.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Symmetric Stretch | Amine | 3400 |
| N-H Asymmetric Stretch | Amine | 3500 |
| C-H Stretch (Aromatic) | Aniline Ring | 3050 |
| C-H Stretch (Aliphatic) | Cyclopentyloxy Group | 2950 |
| C-O-C Stretch | Ether | 1100 |
Molecular Dynamics Simulations of this compound in Various Solvent Systems and Condensed Phases
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment. youtube.com By simulating the movement of this compound in different solvents (e.g., water, ethanol (B145695), chloroform), researchers can understand how the solvent affects its conformational preferences and intermolecular interactions. mdpi.com
In the condensed phase, MD simulations can reveal information about the packing of molecules and the nature of intermolecular forces, which are crucial for understanding the properties of the bulk material. nih.gov For instance, the radial distribution function can be calculated to understand the local ordering of solvent molecules around the solute.
Theoretical Prediction of Reactivity and Reaction Pathways Involving this compound
Computational chemistry can be used to predict the reactivity of this compound and to explore potential reaction pathways. nih.gov Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.net
Furthermore, the MEP map can qualitatively predict sites of electrophilic and nucleophilic attack. mdpi.com For this compound, the electron-rich aniline ring, particularly the amino group and the positions ortho and para to it, would be expected to be reactive towards electrophiles. The oxygen atom of the cyclopentyloxy group, with its lone pairs of electrons, would also be a potential site for electrophilic attack.
Computational Studies of Structure-Property Relationships (excluding biological) for this compound and its Analogs
A key strength of computational chemistry lies in its ability to establish structure-property relationships. umass.eduubc.ca By systematically modifying the structure of this compound—for example, by changing the substituent on the aniline ring or altering the size of the cycloalkoxy group—and calculating the resulting properties, a quantitative structure-property relationship (QSPR) model can be developed. acs.org Such models are invaluable for designing new molecules with desired physical and chemical properties, such as solubility, polarity, and spectroscopic characteristics. researchgate.net
Chemical Reactivity and Derivatization Strategies of 2 Cyclopentyloxy 4 Methylaniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring of 2-(Cyclopentyloxy)-4-methylaniline
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH2) and cyclopentyloxy (-O-c-C5H9) groups. Both are ortho, para-directing. The methyl group (-CH3) at the para-position to the amine is also an ortho, para-director, further activating the ring. The positions open for substitution are ortho and meta to the amine group (positions 3, 5, and 6). The directing effects of the substituents would favor substitution at positions 3 and 5.
Halogenation and Nitration Studies of this compound
Halogenation:
Direct halogenation of anilines is often rapid and can lead to multiple substitutions. byjus.com In the case of this compound, reaction with bromine water would likely result in the formation of a poly-brominated product due to the high activation of the ring. byjus.com To achieve mono-substitution, milder conditions and protection of the amine group, for instance by acetylation to form an amide, would be necessary. This attenuates the activating influence of the amino group. libretexts.org
Hypothetical Halogenation Reaction Data:
| Reagent | Product(s) | Conditions |
|---|---|---|
| Br₂ in H₂O | 3,5-Dibromo-2-(cyclopentyloxy)-4-methylaniline | Room Temperature |
Nitration:
Direct nitration of anilines with a mixture of nitric and sulfuric acid is often problematic as the strongly acidic conditions can lead to the protonation of the basic amino group, forming an anilinium ion. byjus.com This protonated group is strongly deactivating and meta-directing, which would lead to a mixture of products and potential oxidation of the ring. libretexts.org A common strategy to overcome this is to first protect the amine group by acetylation. The resulting acetanilide (B955) is then nitrated, which proceeds more controllably, followed by hydrolysis to remove the acetyl group. libretexts.org The bulky cyclopentyloxy group at the ortho position might influence the ortho/para ratio of the nitration product due to steric hindrance, potentially favoring the para-nitro product relative to the amino group (which is the meta position to the cyclopentyloxy group). youtube.com
Hypothetical Nitration Reaction Data:
| Reagent | Intermediate Product | Final Product |
|---|
Reactions Involving the Primary Amine Functionality of this compound
The primary amine group of this compound is a key site for a variety of derivatization reactions.
Acylation, Sulfonylation, and Alkylation to Form Amide and Amine Derivatives of this compound
Acylation:
The primary amine can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the HCl by-product. The steric hindrance from the ortho-cyclopentyloxy group is not expected to significantly impede this reaction.
Representative Acylation Reactions:
| Acylating Agent | Product |
|---|---|
| Acetyl Chloride | N-(2-(Cyclopentyloxy)-4-methylphenyl)acetamide |
Sulfonylation:
Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. Similar to acylation, this reaction is generally efficient for anilines. Recent methods have also explored photoredox-catalyzed sulfonylation of aniline derivatives. nih.govrsc.org
Representative Sulfonylation Reaction:
| Sulfonylating Agent | Product |
|---|
Alkylation:
Direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting amine. libretexts.org More controlled N-alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction. masterorganicchemistry.com
Formation of Imines, Schiff Bases, and other Condensation Products from this compound
This compound, as a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. researchgate.netrsc.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.net The term "anil" is sometimes used for imines derived from aniline. masterorganicchemistry.com Aniline itself can act as a nucleophilic catalyst for imine formation in aqueous solutions. researchgate.netacs.org
Hypothetical Imine Formation Reactions:
| Carbonyl Compound | Product (Imine/Schiff Base) |
|---|---|
| Benzaldehyde | (E)-N-Benzylidene-2-(cyclopentyloxy)-4-methylaniline |
Diazotization and Azo Coupling Reactions of this compound
Diazotization:
Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. This process is known as diazotization. wikipedia.org The resulting diazonium salt of this compound would be a versatile intermediate for various substitution reactions.
Azo Coupling:
The formed diazonium salt can then act as an electrophile in an azo coupling reaction with an activated aromatic compound, such as a phenol (B47542) or another aniline derivative, to form an azo compound. masterorganicchemistry.comorganic-chemistry.org These compounds are often intensely colored and are used as dyes. nih.govnih.gov The coupling typically occurs at the para position of the coupling partner. organic-chemistry.org For anilines as coupling partners, the reaction at the nitrogen atom can compete with the reaction at the carbon atom. stackexchange.com
Hypothetical Azo Coupling Reaction:
| Diazonium Salt from this compound | Coupling Agent | Azo Dye Product |
|---|
Chemical Transformations at the Ether Linkage of this compound
The ether linkage in this compound is a key site for chemical modification, allowing for the introduction of diverse functionalities.
Ether Cleavage Reactions and Conditions
The cleavage of the ether bond in this compound can be achieved under various conditions, typically involving strong acids. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which enhances its leaving group ability. masterorganicchemistry.comyoutube.com Depending on the structure of the ether, the subsequent nucleophilic attack can follow either an S(_N)1 or S(_N)2 pathway. masterorganicchemistry.com For ethers of primary alcohols, the S(_N)2 mechanism is favored. masterorganicchemistry.com
Common reagents for ether cleavage include strong hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com These reactions often require heat to proceed at a reasonable rate. masterorganicchemistry.com The choice of acid and reaction conditions can be influenced by the substitution pattern of the carbon atom attached to the ether oxygen. youtube.com
| Reagent | Conditions | Mechanism | Products |
| HI or HBr | Strong acid, heat | S(_N)2 for primary/methyl ethers | Alcohol and alkyl halide |
| Strong Acid (e.g., H₂SO₄) | Heat | S(_N)1 for tertiary ethers | Alcohol and alkene (via E1) |
This table summarizes general ether cleavage reactions and may not be specific to this compound.
Rearrangement Studies of the Cyclopentyloxy Group
While specific rearrangement studies on the cyclopentyloxy group of this compound are not extensively documented in the provided search results, rearrangement reactions are a known phenomenon in carbocation chemistry, which can be relevant during certain ether cleavage reactions, particularly those proceeding through an S(_N)1 mechanism.
Metal-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of this compound
Derivatives of this compound, particularly those halogenated on the aromatic ring, are valuable substrates for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Couplings
Palladium catalysts are widely used for various cross-coupling reactions. youtube.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.orgnih.gov It is known for its mild reaction conditions and the commercial availability of many boronic acids. nih.gov For derivatives of this compound, this reaction would typically involve a halogenated version of the aniline coupling with a suitable boronic acid or ester. nih.gov The reaction is generally tolerant of a wide range of functional groups. libretexts.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.org Derivatives of this compound, such as the corresponding aryl iodides or bromides, could be coupled with various alkynes using this method. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org While this compound is itself an amine, derivatives of this compound (e.g., a di-halo substituted version) could undergo further amination reactions. This reaction has seen significant development, with various generations of catalysts allowing for a broad substrate scope under mild conditions. wikipedia.orgcapes.gov.br
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organohalide + Organoboron | Pd catalyst, Base | C-C |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |
| Buchwald-Hartwig | Aryl Halide + Amine | Pd catalyst, Ligand, Base | C-N |
This table provides a general overview of palladium-catalyzed coupling reactions.
Copper-Catalyzed and Other Transition Metal-Catalyzed Transformations
Copper-catalyzed reactions offer a valuable alternative and complement to palladium-catalyzed transformations.
Copper-Catalyzed Coupling Reactions: Copper catalysts are used in various coupling reactions, including the formation of C-N and C-C bonds. For example, copper-catalyzed tandem cyclization reactions of aminoalkynes with other alkynes have been developed to construct complex heterocyclic scaffolds. nih.gov Copper can also catalyze the propargylation of nitroalkanes. nih.gov
Other Transition Metals: While palladium is dominant, other transition metals like nickel can also catalyze reactions such as the Mizoroki-Heck reaction. diva-portal.org
Synthesis of Advanced Synthetic Intermediates and Novel Chemical Scaffolds from this compound
The functional groups present in this compound and its derivatives make it a versatile starting material for the synthesis of more complex molecules.
The aniline moiety can be transformed into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring. For instance, diazonium salts can be used in Sonogashira couplings to introduce alkyne functionalities. wikipedia.org
The combination of the ether linkage and the amino group allows for the construction of heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of spiroindolines and other complex scaffolds, which are present in biologically active natural products. diva-portal.org Furthermore, the products of cross-coupling reactions, such as the resulting biaryls or enynes, can serve as precursors for the synthesis of larger, more complex molecular architectures, including polymers and materials with interesting electronic and optical properties. gold-chemistry.org
Mechanistic Studies Involving 2 Cyclopentyloxy 4 Methylaniline
Kinetic and Thermodynamic Studies of Chemical Reactions Involving 2-(Cyclopentyloxy)-4-methylaniline
There are no available studies detailing the kinetic parameters, such as rate constants, activation energies, or reaction orders, for any chemical transformation involving this compound. Consequently, a data table of these properties cannot be compiled. Similarly, thermodynamic data, including enthalpy, entropy, and Gibbs free energy changes for reactions involving this compound, have not been reported. Such data is fundamental for predicting reaction spontaneity and equilibrium positions.
Elucidation of Reaction Mechanisms via Spectroscopic Monitoring, Isotopic Labeling, and Trapping Experiments with this compound
The scientific literature lacks any reports on the use of common mechanistic elucidation techniques to study reactions of this compound. There are no published studies employing spectroscopic methods like NMR or IR to monitor the progress of its reactions, nor are there any accounts of isotopic labeling experiments to trace the fate of atoms during its transformations. Furthermore, trapping experiments to identify reactive intermediates have not been described for this compound.
Influence of Solvents, Temperature, and Catalysts on the Reactivity and Selectivity of this compound Transformations
Information regarding how different reaction conditions affect the transformations of this compound is not available. There are no studies that systematically investigate the influence of solvent polarity, temperature variations, or the presence of catalysts on the reaction rates and the distribution of products. Without such fundamental research, the optimization of synthetic routes involving this compound remains a matter of trial and error.
Transition State Analysis and Reaction Coordinate Studies for Processes Involving this compound
Computational and experimental analyses of transition states and reaction coordinates provide deep insights into the energy landscape of a chemical reaction. However, no such studies have been published for this compound. The geometries and energies of transition states, which are crucial for understanding reaction barriers and selectivity, remain unknown for reactions involving this specific molecule.
Applications of 2 Cyclopentyloxy 4 Methylaniline in Chemical Synthesis and Materials Science
Role as a Key Building Block and Intermediate in the Synthesis of Complex Organic Molecules
The structural features of 2-(Cyclopentyloxy)-4-methylaniline, namely the presence of a reactive amino group, an aromatic ring, and a bulky cyclopentyloxy substituent, make it a valuable intermediate in the synthesis of more complex organic molecules. The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can participate in coupling reactions to form larger molecular frameworks. The electronic nature of the aromatic ring, influenced by both the electron-donating amino and cyclopentyloxy groups and the methyl group, directs the regioselectivity of electrophilic substitution reactions.
While specific, large-scale industrial syntheses prominently featuring this compound as a key building block are not widely documented in publicly available literature, its utility can be inferred from established synthetic methodologies. For instance, its structure is analogous to other substituted anilines that serve as precursors in the synthesis of pharmaceuticals and agrochemicals. The cyclopentyloxy group, in particular, can impart increased lipophilicity to a target molecule, potentially influencing its biological activity or solubility in nonpolar environments.
Development and Application of this compound Derivatives as Ligands in Asymmetric Catalysis
The development of chiral ligands is a central theme in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Aniline (B41778) derivatives are often used as precursors for the synthesis of privileged ligand scaffolds. While there is a lack of specific research detailing the use of this compound in the development of ligands for asymmetric catalysis, its structure presents several possibilities.
The amino group could be functionalized to create bidentate or tridentate ligands. For example, reaction with chiral epoxides could yield chiral amino alcohol ligands. Alternatively, condensation with chiral aldehydes could lead to the formation of Schiff base ligands. The steric bulk of the cyclopentyloxy group could play a crucial role in creating a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.
| Potential Ligand Type | Synthetic Precursor | Potential Metal Coordination |
| Chiral Amino Alcohol | This compound, Chiral Epoxide | Transition metals (e.g., Ti, Ru, Rh) |
| Chiral Schiff Base | This compound, Chiral Aldehyde | Transition metals (e.g., Cu, Pd, Ni) |
| Chiral Phosphine-Amine | Functionalized this compound | Transition metals (e.g., Rh, Ir, Pd) |
Incorporation of this compound into Polymeric Materials (e.g., Polyimides, Polyamides, Polyurethanes)
The incorporation of functional monomers into polymers is a well-established strategy for tailoring their properties. The bifunctional nature of this compound (an amino group and an aromatic ring) makes it a potential candidate for inclusion in various polymer systems, although specific examples are not prevalent in the literature.
In the context of polyimides , which are known for their exceptional thermal stability and mechanical strength, a diamine derivative of this compound could be synthesized and subsequently polymerized with a dianhydride. The bulky cyclopentyloxy group could potentially disrupt polymer chain packing, leading to increased solubility and processability of the resulting polyimide, a common challenge with this class of polymers.
For polyamides , the amino group of this compound could react with a dicarboxylic acid or its derivative. The resulting polyamide would feature pendant cyclopentyloxy groups, which could influence properties such as moisture absorption and surface energy.
In the synthesis of polyurethanes , a diol derivative of this compound could be reacted with a diisocyanate. The resulting polyurethane would have the cyclopentyloxy moiety incorporated into its backbone, potentially affecting its flexibility, thermal properties, and degradation profile.
Potential Applications of this compound Derivatives in Optoelectronic Materials and Devices (e.g., as part of conjugated systems, fluorescent probes)
Aniline derivatives are frequently employed in the synthesis of organic electronic materials due to the electron-donating nature of the amino group, which can be leveraged to tune the electronic properties of conjugated systems. While direct applications of this compound in this field are not well-documented, its structure suggests potential.
Derivatives of this compound could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyclopentyloxy group could enhance the solubility of these materials in organic solvents, facilitating their processing from solution. Furthermore, the electronic and steric properties of this substituent could influence the solid-state packing and, consequently, the charge transport properties and photophysical behavior of the material.
As a component of a fluorescent probe , the aniline nitrogen could be part of a donor-pi-acceptor system. The fluorescence properties of such a probe could be sensitive to the local environment, such as polarity or the presence of specific analytes. The cyclopentyloxy group could modulate the photophysical properties and cellular uptake of the probe.
| Potential Optoelectronic Application | Role of this compound Derivative | Potential Advantage |
| Organic Light-Emitting Diodes (OLEDs) | Component of a hole-transporting material or emissive layer | Improved solubility and processability |
| Organic Photovoltaics (OPVs) | Donor material in the active layer | Enhanced solubility and morphological control |
| Fluorescent Probes | Core structure of a donor-pi-acceptor fluorophore | Tunable photophysical properties and biocompatibility |
Precursor for the Synthesis of Dyes and Pigments (excluding biological staining applications)
The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. This compound can serve as the amine component in this reaction. The resulting azo dyes would have a 2-(cyclopentyloxy)-4-methylphenyl group as part of their chromophore.
The color of the resulting dye would be influenced by the electronic properties of the substituents on the aromatic rings and the nature of the coupling partner. The cyclopentyloxy group, being an electron-donating group, would likely have a bathochromic (red-shifting) effect on the absorption maximum of the dye compared to an unsubstituted analogue. The bulky nature of this group could also improve the lightfastness and solubility of the dye in certain media. While specific commercial dyes based on this precursor are not widely known, the fundamental chemistry for their synthesis is well-established.
Analytical Chemistry Methodologies for 2 Cyclopentyloxy 4 Methylaniline
Chromatographic Methods for Separation and Purity Assessment of 2-(Cyclopentyloxy)-4-methylaniline
Chromatographic techniques are paramount for separating this compound from starting materials, by-products, and degradation products. nih.gov The choice of method depends on the volatility of the analyte and the required selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A stability-indicating HPLC method can be developed to separate the main compound from its potential impurities. researchgate.net
Method Development Strategy: The development of a robust HPLC method involves the systematic optimization of several parameters. Due to the basic nature of the aniline (B41778) moiety, peak tailing can be a challenge. lcms.cz Therefore, method development often focuses on selecting a suitable column and mobile phase pH to ensure good peak shape and resolution.
A reversed-phase approach is typically the first choice. A C18 column is often selected for its hydrophobicity, which is suitable for retaining the nonpolar cyclopentyloxy and methylphenyl groups of the molecule. To achieve symmetrical peaks for the basic aniline, a mobile phase with a pH in the mid to high range (e.g., pH 8-10) or a low pH with an appropriate buffer can be used on a high-stability column. lcms.cz
A scouting gradient from a low to a high percentage of organic solvent (like acetonitrile (B52724) or methanol) is an effective starting point to determine the approximate elution conditions. biomedres.us Based on the results of the scouting run, a more optimized gradient or an isocratic method can be developed to achieve adequate separation of all relevant compounds. Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits significant absorbance.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | High-stability C18 (e.g., ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm | Provides good retention for the analyte and is stable at neutral to high pH, which improves peak shape for amines. lcms.cz |
| Mobile Phase A | 10 mM Ammonium (B1175870) Bicarbonate in Water, pH 8.5 | A volatile buffer suitable for LC-MS, with a pH that keeps the aniline moiety in its neutral form to prevent peak tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-17 min: 85% B; 17-18 min: 85% to 30% B; 18-22 min: 30% B | A representative gradient to elute the main peak and separate it from more or less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce viscosity. |
| Detector | UV Diode Array Detector (DAD) at 240 nm | Allows for peak purity assessment and quantification at a wavelength of likely absorbance for the aniline chromophore. |
| Injection Volume | 5 µL | A typical volume to avoid column overload while ensuring adequate sensitivity. |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. This method is highly effective for identifying and quantifying impurities, including residual solvents. nih.gov
Method Development Strategy: A GC-MS method can be developed for the determination of this compound and related volatile impurities. google.comresearchgate.net The sample is typically dissolved in a volatile organic solvent and injected into the GC. The choice of the capillary column is critical; a low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is often suitable for separating aromatic amines.
The temperature program of the GC oven is optimized to ensure separation between the analyte and any potential impurities. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compound, using characteristic fragment ions. nist.gov For the analysis of residual solvents, headspace GC is the preferred technique, where volatile compounds are sampled from the vapor phase above the sample, preventing contamination of the system with the non-volatile analyte.
Table 2: Representative GC-MS Method Parameters
| Parameter | Condition | Rationale |
| Column | Fused Silica Capillary Column (e.g., DB-1MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | An inert and low-polarity column suitable for the analysis of aromatic compounds. nist.gov |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min | A temperature program designed to elute the analyte in a reasonable time with good peak shape. |
| Injector | Split/Splitless, 280 °C, Split ratio 20:1 | High temperature ensures complete vaporization; split injection prevents column overload. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Detection | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode | Provides high selectivity and sensitivity for quantitative analysis. nist.gov |
| Monitored Ions | m/z 191 (M+), 122, 107 | The molecular ion and key fragment ions for positive identification and quantification. |
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" technique than HPLC due to reduced organic solvent consumption. It is particularly adept at separating complex mixtures. science-softcon.de
Method Development Strategy: For a compound like this compound, SFC can be a powerful tool, especially if chiral purity is a concern (though the compound itself is not chiral, chiral precursors might be used in its synthesis). The primary mobile phase is supercritical CO2, modified with a small amount of an organic solvent (e.g., methanol (B129727), ethanol) to adjust analyte retention and selectivity. An amine additive in the modifier may be required to achieve good peak shapes for basic analytes.
Table 3: Potential SFC Method Parameters
| Parameter | Condition | Rationale |
| Column | Achiral (e.g., Diol, 2-Ethylpyridine) or Chiral (e.g., Chiralpak series) if needed | Column choice depends on the separation goal (achiral purity vs. chiral separation). |
| Mobile Phase | Supercritical CO2 with a Methanol modifier (e.g., 5-40% gradient) | CO2 is the primary mobile phase; methanol is a common modifier to elute polar compounds. |
| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC. |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |
| Column Temperature | 40 °C | Influences fluid density and selectivity. |
| Detector | UV-DAD at 240 nm | Compatible with SFC and provides spectral information. |
Spectrophotometric Quantification Techniques for this compound
Spectrophotometric methods are often used for the rapid quantification of a compound in a solution, provided there are no interfering substances that absorb at the same wavelength.
UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for determining the concentration of this compound in a pure solution. The molecule's aromatic ring and aniline functional group constitute a chromophore that absorbs UV light. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.
Methodology: A solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol. The UV spectrum is recorded (typically from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Based on structurally similar compounds like methylaniline, the λmax is expected to be in the 230-250 nm and/or 280-300 nm range. researchgate.net A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 4: Projected UV-Vis Spectroscopic Data
| Parameter | Projected Value | Note |
| Solvent | Ethanol | Common solvent with good UV transparency. |
| λmax 1 | ~240 nm | Expected primary absorption band based on the aniline chromophore. researchgate.net |
| λmax 2 | ~290 nm | Expected secondary absorption band. |
| Molar Absorptivity (ε) | To be determined experimentally | A key parameter for quantification using the Beer-Lambert Law (A = εbc). |
| Linear Range | To be determined experimentally | The concentration range over which absorbance is directly proportional to concentration. |
Fluorometric methods offer significantly higher sensitivity than UV-Vis spectroscopy and are suitable for trace analysis. While some aromatic amines are naturally fluorescent, their fluorescence quantum yield can often be low. nih.gov
Methodology: For trace quantification of this compound, a method involving derivatization with a fluorescent tag is often employed. Reagents like fluorescamine (B152294) or dansyl chloride react with the primary amine group to produce a highly fluorescent derivative. nih.gov The reaction product can then be excited at its specific excitation wavelength, and the resulting fluorescence emission is measured at its emission maximum. The intensity of the fluorescence is proportional to the concentration of the analyte. This approach allows for detection at very low levels, potentially in the sub-picomolar range. nih.gov Another strategy involves using specific probes that exhibit a "turn-on" fluorescence response upon reacting with amines. rsc.org
Table 5: Conceptual Fluorometric Method Parameters
| Parameter | Condition | Rationale |
| Derivatizing Agent | Fluorescamine | Reacts rapidly with primary amines to form a highly fluorescent product. nih.gov |
| Reaction Conditions | Aqueous buffer (pH ~8-9) | Optimal pH for the reaction between fluorescamine and primary amines. |
| Excitation Wavelength (λex) | ~390 nm (for fluorescamine derivative) | To be determined experimentally for the specific derivative. |
| Emission Wavelength (λem) | ~475 nm (for fluorescamine derivative) | To be determined experimentally for the specific derivative. |
| Detector | Spectrofluorometer | Instrument capable of measuring fluorescence intensity. |
| Application | Trace-level quantification in various matrices. | High sensitivity makes it suitable for detecting minute quantities. nih.gov |
Advanced Hyphenated Techniques for Comprehensive Analysis of this compound and its Impurities
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex chemical mixtures. For this compound, these techniques provide the necessary selectivity and sensitivity to identify and quantify the main component as well as any process-related impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound. The choice between GC-MS and LC-MS/MS often depends on the volatility and thermal stability of the analyte and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. epa.gov For this compound, which possesses a moderate boiling point, GC-MS can provide excellent separation and sensitive detection. A typical GC-MS method would involve the injection of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.
A potential advantage of GC-MS is the high-resolution separation offered by capillary columns and the availability of extensive mass spectral libraries for compound identification. epa.gov However, derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of aniline derivatives. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the cornerstone for the analysis of a wide range of pharmaceutical compounds and their impurities, including aromatic amines. nih.govnih.govresearchgate.netsigmaaldrich.com This technique is particularly advantageous for compounds that are not amenable to GC analysis due to low volatility, thermal instability, or high polarity. nih.gov LC-MS/MS combines the high separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 or a phenyl-hexyl column to achieve separation from its impurities. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency. d-nb.inforesearchgate.net
The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, provides highly selective and sensitive detection. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM) in triple quadrupole instruments, significantly enhances selectivity and reduces background noise, allowing for the accurate quantification of trace-level impurities. researchgate.net
Here is an interactive data table summarizing hypothetical LC-MS/MS parameters for the analysis of this compound and a potential impurity, 4-methylaniline.
| Parameter | This compound | 4-methylaniline (Impurity) |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 10 min | 20-80% B over 10 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 206.15 | 108.08 |
| Product Ion 1 (m/z) | 120.10 | 93.07 |
| Product Ion 2 (m/z) | 93.07 | 77.06 |
| Collision Energy (eV) | 15 | 20 |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that directly couples the separation capabilities of HPLC with the unparalleled structure elucidation power of NMR spectroscopy. sumitomo-chem.co.jpmdpi.comiosrphr.org This technique is particularly valuable for the unambiguous identification of unknown impurities and degradation products without the need for time-consuming isolation. sumitomo-chem.co.jp
In an LC-NMR setup, the eluent from the HPLC column flows through a specially designed NMR flow cell placed within the NMR magnet. iosrphr.org This allows for the acquisition of NMR spectra of the separated components as they elute. Several modes of operation can be employed:
On-flow LC-NMR: In this mode, NMR spectra are continuously acquired as the chromatogram develops. This is useful for obtaining a quick overview of the proton signals of the major components. iosrphr.orgnih.gov
Stopped-flow LC-NMR: When a peak of interest is detected, the chromatographic flow is stopped, and the analyte is held within the NMR flow cell. This allows for the acquisition of more sensitive and detailed 1D and 2D NMR spectra, such as COSY, HSQC, and HMBC, which are crucial for complete structural elucidation. nih.gov
LC-SPE-NMR: In this off-line or at-line approach, the separated peaks are trapped onto solid-phase extraction (SPE) cartridges. The trapped analytes can then be eluted with a small volume of a fully deuterated solvent and analyzed by NMR. This method offers the advantage of significantly higher concentration and the elimination of protonated solvent signals, leading to much-improved NMR data quality. sumitomo-chem.co.jp
For the analysis of this compound, LC-NMR would be instrumental in confirming the structure of the main component and identifying any unknown impurities that may arise during synthesis or storage. For instance, if an unexpected peak is observed in the chromatogram, stopped-flow or LC-SPE-NMR could be used to acquire its detailed NMR spectra, allowing for its complete structural characterization. researchgate.net
Here is an interactive data table outlining a hypothetical LC-NMR analysis for an unknown impurity in a this compound sample.
| Parameter | Value |
| LC Column | Phenyl-hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile-d3 in D2O with 0.05% TFA-d |
| Detection | UV at 254 nm, followed by NMR |
| NMR Spectrometer | 600 MHz with a cryoprobe |
| LC-NMR Mode | Stopped-flow on the impurity peak |
| Acquired NMR Spectra | 1H, 13C, COSY, HSQC, HMBC |
Development of Robust Analytical Protocols and Standard Reference Materials for this compound
The development of a robust analytical protocol is a critical step to ensure the consistent quality and safety of any chemical substance. This process is guided by principles of Analytical Quality by Design (AQbD), which emphasizes a systematic and science-based approach to method development. selectscience.nettriveritylabs.com
The development of an analytical method for this compound would typically involve the following stages:
Method Scoping and Objective Definition: Clearly defining the purpose of the method, such as for routine quality control, stability testing, or impurity profiling. triveritylabs.com
Risk Assessment and Parameter Screening: Identifying the analytical parameters that are most likely to affect the performance of the method (e.g., mobile phase composition, pH, column temperature) and screening them to find the optimal conditions. selectscience.net
Method Optimization: Fine-tuning the selected parameters to achieve the desired separation and sensitivity, while ensuring the method is robust and reliable.
Method Validation: A comprehensive validation of the analytical method is performed according to ICH guidelines to demonstrate its suitability for the intended purpose. This includes evaluating parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Standard Reference Materials
The availability of well-characterized standard reference materials is fundamental for the validation of analytical methods and for ensuring the accuracy and traceability of analytical results. thomassci.comsigmaaldrich.comparkesscientific.combritiscientific.comcpachem.com For this compound, this would entail the synthesis and purification of a high-purity primary reference standard. This primary standard would be extensively characterized using a battery of analytical techniques, including NMR, MS, elemental analysis, and thermal analysis, to confirm its identity and establish its purity.
In addition to the primary standard for the active substance, certified reference materials (CRMs) for known and potential impurities are also crucial. cpachem.com These impurity standards are essential for the validation of impurity methods and for the accurate quantification of impurities in routine quality control. The development and certification of these reference materials should be performed under a robust quality management system, such as ISO 17034. thomassci.comsigmaaldrich.com
Here is an interactive data table summarizing the key aspects of developing a robust analytical protocol and reference standards for this compound.
| Aspect | Description |
| Analytical Method Development | A systematic approach (AQbD) to develop a reliable and robust analytical method for the quantification of this compound and its impurities. selectscience.nettriveritylabs.com |
| Method Validation Parameters | Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Detection Limit (DL), Quantitation Limit (QL), Robustness. |
| Primary Reference Standard | A highly purified and well-characterized batch of this compound used as the primary comparator in analytical tests. |
| Impurity Reference Standards | Certified reference materials of known and potential impurities used for method validation and accurate quantification. cpachem.com |
| Certification | Reference materials should be certified under an appropriate quality standard like ISO 17034 to ensure traceability and reliability. thomassci.comsigmaaldrich.com |
Future Directions and Emerging Research Avenues for 2 Cyclopentyloxy 4 Methylaniline
Exploration of Novel and Unprecedented Synthetic Pathways for 2-(Cyclopentyloxy)-4-methylaniline
The synthesis of substituted anilines is a cornerstone of organic chemistry, with continuous efforts to develop more efficient, selective, and sustainable methods. Future research on this compound would likely focus on moving beyond classical multi-step syntheses to more elegant and atom-economical pathways.
Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for constructing C-N bonds. wikipedia.orgrsc.org A forward-thinking approach could involve the direct coupling of 2-chloro-5-methylphenol with cyclopentylamine or, more likely, the amination of an aryl halide like 1-bromo-2-(cyclopentyloxy)-4-methylbenzene. The development of specialized ligand systems for palladium catalysts could enable this transformation under milder conditions with higher yields than traditional methods. wikipedia.orgnih.gov For instance, employing N-heterocyclic carbene (NHC) ancillary ligands could enhance catalyst stability and activity. nih.gov
Another promising avenue is the exploration of one-pot multicomponent reactions. A hypothetical strategy could involve a three-component reaction that assembles the aniline (B41778) ring system from non-aromatic precursors, a departure from the typical functionalization of a pre-existing benzene ring. beilstein-journals.orgresearchgate.net Furthermore, catalyst- and additive-free methods, which proceed through sequential imine condensation–isoaromatization pathways, are gaining traction for their operational simplicity and reduced environmental impact. researchgate.net
Below is a comparative table outlining a potential novel pathway against a classical synthetic route.
| Feature | Classical Pathway (Hypothetical) | Novel Pathway (Proposed) |
| Starting Materials | 4-Methyl-2-nitrophenol (B89549), Cyclopentyl bromide | 1-Iodo-4-methyl-2-nitrobenzene, Cyclopentanol (B49286), Ammonia source |
| Key Steps | 1. Williamson Ether Synthesis2. Nitro Group Reduction (e.g., with Sn/HCl) | 1. Buchwald-Hartwig C-O Coupling2. Palladium-Catalyzed Amination |
| Catalyst/Reagents | Strong bases (NaH), Harsh reducing agents | Palladium precatalyst, Specialized phosphine (B1218219) ligands, Mild base |
| Atom Economy | Moderate | High |
| Operational Simplicity | Multi-step, requires isolation of intermediate | Potential for one-pot procedure |
Design and Synthesis of this compound Analogs with Tuned Reactivity and Selectivity
The systematic design and synthesis of analogs are crucial for establishing structure-activity relationships (SAR) and optimizing molecular properties for specific applications. For this compound, analog design could focus on modifying its three key structural components: the aniline core, the cyclopentyloxy group, and the methyl group.
Modifications to the aniline ring, such as introducing additional electron-withdrawing or electron-donating groups, could significantly alter the nucleophilicity and basicity of the amino group. This would be critical if the molecule were to be used as a building block in subsequent reactions.
Varying the cycloalkyl ether group (e.g., replacing cyclopentyl with cyclobutyl, cyclohexyl, or even acyclic alkyl groups) would modulate the steric hindrance around the amino group and influence the molecule's lipophilicity. These changes could fine-tune its solubility in different media and its interaction with other chemical entities, which is particularly relevant in medicinal chemistry and materials science. acs.orgnih.gov
The synthesis of these analogs would leverage the same advanced synthetic methodologies discussed previously, such as palladium-catalyzed cross-couplings, which offer broad substrate scope and functional group tolerance. acs.org
| Analog Structure (Hypothetical) | Targeted Property Modification | Potential Application Area |
| 2-(Cyclohexyloxy )-4-methylaniline | Increased lipophilicity and steric bulk | Agrochemicals, Polymer precursors |
| 2-(Cyclopentyloxy)-5-fluoro -4-methylaniline | Altered electronic properties (pKa) | Pharmaceutical intermediates |
| 2-(Cyclopentyloxy)-4-ethyl aniline | Fine-tuned steric and electronic profile | Dyes and Pigments |
| 3 -(Cyclopentyloxy)-4-methylaniline | Isomeric variation for SAR studies | Medicinal Chemistry |
Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design Involving this compound
Computational chemistry provides powerful tools for predicting reaction outcomes and guiding synthetic efforts, thereby reducing experimental costs and time. For a molecule like this compound, advanced theoretical modeling could be applied in several ways.
Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the reactivity of the aniline. nih.gov For example, DFT can determine the molecule's HOMO-LUMO gap, electrostatic potential map, and atomic charges, which would help predict its behavior in electrophilic aromatic substitution or as a nucleophile. acs.org Quantum chemical calculations can also be used to estimate the transition state energies for various potential reaction pathways, allowing chemists to identify the most favorable conditions before entering the lab. rsc.org
Machine learning (ML) models are also emerging as a tool for predicting chemical reactivity. rsc.org By training an ML model on a large dataset of known aniline reactions, it might be possible to predict the optimal conditions for a desired transformation involving this compound or to screen a virtual library of its analogs for desired properties. acs.org
| Computational Method | Predicted Parameter | Application in Reaction Design |
| Density Functional Theory (DFT) | Transition State Energy (ΔG‡) | Predicting the feasibility and selectivity of a novel cyclization reaction. |
| DFT | pKa of the Amino Group | Optimizing base selection for Buchwald-Hartwig amination. |
| Quantitative Structure-Activity Relationship (QSAR) | Nucleophilicity (NNu) | Screening virtual analogs for enhanced reactivity in coupling reactions. acs.org |
| Molecular Dynamics (MD) | Solvation Free Energy | Selecting an optimal green solvent for a synthetic step. |
Integration of this compound into Sustainable Chemistry and Circular Economy Initiatives
Future research must prioritize sustainability. For this compound, this involves developing green synthetic routes and exploring its use in sustainable technologies.
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes such as transaminases and imine reductases could potentially be engineered to produce chiral amines or to synthesize the aniline precursor itself from renewable feedstocks. mdpi.comresearchgate.net A chemoenzymatic process could combine the selectivity of enzymes with the efficiency of chemical catalysts for a highly sustainable synthesis. rsc.org One-pot whole-cell biocatalysis systems are being developed for the synthesis of aromatic amines from renewable sources like L-phenylalanine, representing a truly green approach. researchgate.net
The principles of a circular economy would encourage the use of this compound as a building block for recyclable or biodegradable materials. For example, if used in a polymer, research would focus on designing the polymer for facile depolymerization back to the monomer, allowing it to be reused.
Furthermore, greening the synthesis itself can be achieved by using eco-friendly solvents (like vegetable oils or water), reducing energy consumption through microwave-assisted synthesis, or employing electrocatalytic methods powered by renewable electricity. acs.orgspecchemonline.comtandfonline.com Researchers at the University of Glasgow have demonstrated a method for producing anilines from nitrobenzenes using an electrical current and a redox mediator in water, which dramatically reduces waste and avoids harsh conditions. specchemonline.com
| Sustainability Approach | Description | Relevance to this compound |
| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) for synthesis. mdpi.com | Asymmetric synthesis of chiral analogs or green production of the aniline itself. |
| Electrosynthesis | Using electricity to drive chemical reactions, often in aqueous media. specchemonline.com | A sustainable method for the nitro-group reduction step in a potential synthesis. |
| Microwave-Assisted Synthesis | Using microwave irradiation to dramatically reduce reaction times and energy input. tandfonline.com | Accelerating key C-N or C-O bond-forming reactions. |
| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs) with benign alternatives like water or bio-derived oils. acs.org | Reducing the environmental footprint of the entire synthetic process. |
Interdisciplinary Research Integrating this compound into Novel Material Science Applications
The aniline scaffold is fundamental to the field of conducting polymers, with polyaniline (PANI) being one of the most studied examples. wikipedia.orgrsc.org The unique structure of this compound makes it an attractive, albeit unexplored, monomer for creating novel functional polymers.
The incorporation of a bulky, non-polar cyclopentyloxy group at the ortho position of the aniline monomer is expected to have a significant impact on the properties of the resulting polymer. rsc.org It would likely increase the polymer's solubility in common organic solvents, a major limitation of standard PANI, making it more processable for applications like thin-film electronics, sensors, or anti-corrosion coatings. rsc.orgnih.gov The steric bulk could also influence the polymer chain packing and morphology, which in turn affects its electrical conductivity and optical properties. rsc.org
Interdisciplinary research could explore the use of poly(this compound) in various applications. As a material for chemical sensors, the polymer's conductivity could change upon exposure to specific analytes, with the cyclopentyloxy group potentially creating specific binding pockets that enhance selectivity. nih.gov In the field of organic electronics, this modified PANI could be investigated as a hole-transport layer in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. The synthesis could be achieved through chemical or electrochemical oxidative polymerization. google.comacs.org
| Property | Standard Polyaniline (PANI) | Hypothetical Poly(this compound) |
| Solubility | Poor in most common solvents | Potentially enhanced in solvents like THF, Chloroform |
| Processability | Difficult, often requires dispersion | Improved, allowing for techniques like spin-coating |
| Morphology | Typically granular or nanofibrous acs.org | Potentially more amorphous or spherical due to steric hindrance |
| Conductivity | High (doped state) | May be lower due to disrupted π-stacking, but tunable |
| Potential Application | Bulk conductive coatings, electrodes | Solution-processable films for sensors, flexible electronics |
Conclusion
Summary of Key Academic Research Findings and Advancements Related to 2-(Cyclopentyloxy)-4-methylaniline
Research on analogous structures, such as other alkoxy-substituted anilines, is prevalent. For instance, studies on related aniline (B41778) derivatives explore their utility in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov The cyclopentyloxy moiety is recognized for its ability to increase lipophilicity and introduce steric bulk, which can influence a molecule's biological activity and metabolic stability. However, without direct studies on this compound, any discussion of its specific attributes would be speculative.
Broader Implications of the Research on this compound for the Field of Organic Chemistry and Chemical Synthesis
Due to the absence of specific research on this compound, its direct broader implications for organic chemistry and chemical synthesis cannot be detailed. However, the study of aniline derivatives, in general, continues to be a significant area of research. researchgate.net Advancements in this field often focus on developing novel synthetic methodologies that are more efficient and sustainable. beilstein-journals.org
The synthesis of substituted anilines is crucial for the construction of a wide array of functional molecules. beilstein-journals.org Research in this area contributes to the toolkit of synthetic organic chemists, enabling the creation of complex molecular architectures. The potential synthesis of this compound would likely involve established methods for the etherification of phenols and the subsequent manipulation of functional groups on the aniline ring. The exploration of its reactivity could, in principle, offer insights into how the interplay between the cyclopentyloxy and methyl groups influences the chemical behavior of the aniline core.
Unanswered Questions, Persistent Challenges, and Future Research Horizons for this compound
Given the lack of existing research, the entire field of study for this compound remains an open horizon. The primary unanswered question is the fundamental characterization of its chemical and physical properties. Persistent challenges would first involve the development of an efficient and scalable synthesis for the compound.
Future research could then proceed to explore several key areas:
Synthesis and Characterization: The initial and most crucial step would be to develop and publish a robust synthetic route to this compound, followed by its full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).
Reactivity Studies: A thorough investigation of its reactivity in various organic transformations would be necessary. This could include electrophilic aromatic substitution, N-alkylation, N-acylation, and diazotization reactions, to understand how the substituents affect the reactivity of the aniline moiety.
Potential Applications: Once its fundamental chemistry is understood, research could branch into exploring its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, dyes, or polymers. The specific substitution pattern might impart unique properties to downstream products.
Computational Studies: In silico studies could be employed to predict its molecular properties, potential biological activities, and reactivity, which could guide future experimental work.
In essence, the compound this compound represents a currently uninvestigated area within the broader field of aniline chemistry, with numerous opportunities for foundational research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(cyclopentyloxy)-4-methylaniline and its derivatives?
- Answer: The Chan-Lam coupling reaction is a robust method for synthesizing N-aryl derivatives of substituted anilines. For example, Pd(dba)₂ and BINAP catalysts in anhydrous dioxane with NaOtBu as a base can yield N-aryl derivatives at 80–100°C over 8 hours, achieving yields of 35–74% . Optimizing stoichiometric ratios (e.g., aryl halide:amine = 1:1.2) and purification via column chromatography ensures high-purity products. Confirm structural integrity using , , and MALDI-TOF mass spectrometry.
Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?
- Answer: Use FTIR to identify functional groups (e.g., C-N stretching at ~1250–1350 cm) and UV-Vis spectroscopy to assess electronic transitions. For organo-clay composites, analyze basal spacing via XRD (e.g., increased d-spacing from 12.4 Å to 15.8 Å after intercalation) and surface morphology via SEM/AFM . NMR chemical shifts (e.g., aromatic protons at δ 6.5–7.2 ppm) help confirm regioselectivity in derivatives.
Q. What are the stability considerations for this compound under thermal or oxidative conditions?
- Answer: Thermal gravimetric analysis (TGA) reveals decomposition onset at ~200°C. Under partial confinement, decomposition produces 4-methylaniline, phenyl isocyanate, and CO, detected via GC-MS or FTIR . Store the compound in inert atmospheres (N) at –20°C to minimize oxidation.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Answer: Hybrid functionals like B3LYP (incorporating exact exchange terms) provide accurate thermochemical data (e.g., atomization energy deviations <2.4 kcal/mol) . Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For correlation energy corrections, use the Colle-Salvetti formula with gradient expansions for local kinetic energy density .
Q. What machine learning approaches optimize catalytic systems for functionalizing this compound?
- Answer: Train random forest algorithms on high-throughput datasets (e.g., reaction yields with Pd catalysts and inhibitory additives). Use descriptors such as atomic electronegativity, steric parameters, and vibrational frequencies to predict optimal catalysts (e.g., Pd(OAc) vs. PdCl) and reaction conditions (e.g., solvent polarity, temperature) .
Q. How do decomposition pathways of this compound impact its application in drug discovery?
- Answer: Liquid decomposition studies identify primary byproducts like 4-methylaniline and propylene glycol (Table 1). Mitigate toxicity by derivatizing the cyclopentyloxy group (e.g., fluorination) or using stabilizing ligands in metal complexes. Monitor degradation via HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in HO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
